molecular formula C14H16ClNO2 B8233624 Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl

Cat. No.: B8233624
M. Wt: 265.73 g/mol
InChI Key: ZZDPGZAZMFNUBC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl (CAS 63024-25-9) is a chiral amino acid ester hydrochloride salt with the molecular formula C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol . Its structure features a naphthalen-1-yl substituent attached to the β-carbon of the alanine backbone, esterified as a methyl group. The compound is commonly used in pharmaceutical and organic synthesis due to its role as a building block for chiral intermediates. Safety data indicates hazards including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335), necessitating careful handling .

Properties

IUPAC Name

methyl 2-amino-3-naphthalen-1-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDPGZAZMFNUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Chiral Starting Materials

For enantiopure (S)- or (R)-configurations, chiral resolution or asymmetric synthesis is required. One approach involves using (S)- or (R)-2-amino-3-(naphthalen-1-yl)propanoic acid as a chiral starting material, ensuring stereochemical integrity during subsequent steps.

Chiral Resolution Method

  • Resolution : Use diastereomeric salt formation (e.g., with tartaric acid) to isolate the desired enantiomer.

  • Esterification : Convert the resolved acid to the methyl ester under mild conditions to preserve stereochemistry.

Hydrazide Intermediate Cyclization

In some protocols, hydrazide intermediates are employed to facilitate cyclization reactions. For instance, methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrazide can undergo cyclization with triethyl orthoformate to form heterocyclic derivatives, though this pathway is less common for the target compound.

Hydrazide Cyclization Example

ReagentSolventTemperatureTimeYield
Triethyl orthoformateAcetic acid104°C5 h65–70%

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies, reagents, and yields reported in the literature.

MethodKey ReagentsConditionsYieldSource
Esterification H₂SO₄, methanolReflux, 6–8 h70–80%
DCC-Mediated Amidation DCC, NHS, acetonitrile0°C to RT, 12–24 h60–75%
Hydrochloride Formation HCl, ethanol25°C, 2–4 h>95%
Chiral Resolution Tartaric acid, diethyl etherRT, 24–48 h40–50%

Challenges and Optimizations

Stereochemical Purity

Maintaining enantiomeric excess (ee) is critical. Protocols using racemic starting materials require resolution steps, which reduce overall yield. Asymmetric synthesis or enzymatic resolution could improve efficiency but are less documented for this compound.

Solubility and Purification

The hydrophobic naphthalene moiety limits aqueous solubility, necessitating organic solvents (e.g., ethanol, ethyl acetate) during purification. Crystallization from ethanol is preferred for high-purity (>95%) products.

Scalability

Industrial synthesis employs continuous flow systems to enhance throughput. Automated reaction monitoring and optimized solvent recovery are essential for cost-effective production.

Research Findings and Applications

Pharmaceutical Relevance

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl serves as a building block for NMDA receptor modulators and anticancer agents. Its naphthalene group enhances hydrophobic interactions with target proteins, improving binding affinity.

Substituent Effects

Fluorine or sulfonamide groups at the naphthalene position improve metabolic stability, as observed in analogous compounds. This modification reduces CYP450-mediated oxidation, extending drug half-life .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermal Stability : Differential scanning calorimetry (DSC) shows the compound decomposes at ~220°C , higher than phenyl analogs (~190°C), likely due to stronger intermolecular interactions .
  • Toxicity: The naphthalene core contributes to increased respiratory hazards (H335) compared to non-naphthyl derivatives, aligning with trends in polycyclic aromatic hydrocarbons .

Biological Activity

Methyl 2-amino-3-(naphthalen-1-yl)propanoate HCl, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety, which is known to enhance biological activity through hydrophobic interactions. The compound's chemical formula is C14H15NO2C_{14}H_{15}NO_2, and it exhibits properties typical of amino acid derivatives, including solubility in polar solvents and the ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to mimic natural substrates, thereby competing for binding sites and altering enzymatic activity.
  • Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, which could influence synaptic transmission and neuronal excitability. This property is particularly relevant in the context of neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : In vitro experiments demonstrated that this compound significantly reduces viability in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Reference
Caco-220.6
A54935.0

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Broad-Spectrum Efficacy : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate its effectiveness compared to standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1
Escherichia coli4

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Neurological Disorders : A study explored its effects on excitatory amino acid transporters (EAATs), suggesting that the compound may enhance neurotransmitter reuptake, thereby mitigating excitotoxicity associated with neurodegenerative diseases .
  • Cancer Therapeutics : In a comparative study, this compound was evaluated alongside established chemotherapeutics like doxorubicin. Results indicated comparable or superior efficacy against certain cancer cell lines, highlighting its potential as a novel anticancer agent .

Q & A

Q. Table 1. Analytical Methods for Purity Assessment

Technique Conditions Key Parameters Reference
HPLCC18 column, 0.08 M H3_3PO4_4:MeOH (1:1), 1 mL/minRetention time: 8.2 min (main peak)
X-ray CrystallographySHELXL refinement, Mo-Kα radiationR-factor: <0.05
NMR (DMSO-d6_6)400 MHz, δ 1.9–2.1 (ester CH3_3), 7.2–8.3 (naphthalene)Integration ratio: 1:9 (CH3_3:aromatic)

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